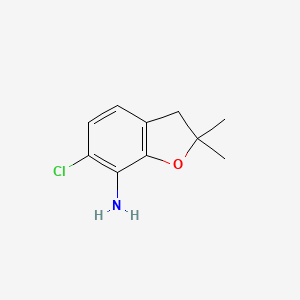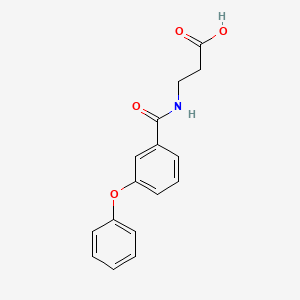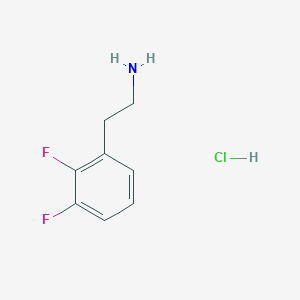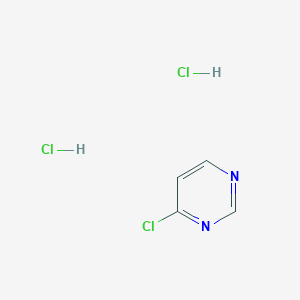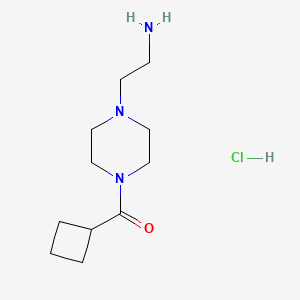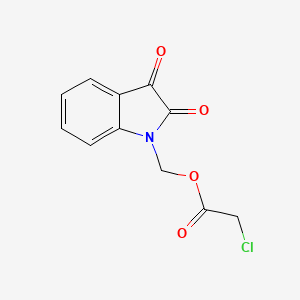
(2,3-ジオキソ-2,3-ジヒドロ-1H-インドール-1-イル)メチルクロロアセテート
概要
説明
(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate is a chemical compound that belongs to the indole derivative family Indole derivatives are known for their diverse biological and pharmacological activities
科学的研究の応用
(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s known that indole derivatives can exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound affects multiple pathways, potentially including those involved in inflammation, viral replication, and cell proliferation.
Pharmacokinetics
The lipophilicity of a compound has been shown to increase its cytotoxic activity , suggesting that this compound may have good bioavailability.
Result of Action
One study found that a similar compound demonstrated higher selectivity toward the mcf-7 cell line, a breast cancer cell line . This suggests that the compound may have cytotoxic effects on cancer cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate typically involves the reaction of isatin with chloroacetic acid in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) . The reaction proceeds through nucleophilic substitution, where the chloroacetate group is introduced to the indole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to ensure consistent quality.
化学反応の分析
Types of Reactions
(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives.
類似化合物との比較
Similar Compounds
- 2-(5,7-dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamide
- Methyl 1-hydroxyindole-3-carboxylate
- Indole-3-acetic acid
Uniqueness
(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to undergo nucleophilic substitution and form various derivatives makes it a valuable compound in synthetic chemistry and drug development.
特性
IUPAC Name |
(2,3-dioxoindol-1-yl)methyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-5-9(14)17-6-13-8-4-2-1-3-7(8)10(15)11(13)16/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGHGURZEKGMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2COC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


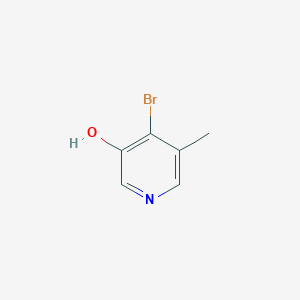
![3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine](/img/structure/B1453078.png)

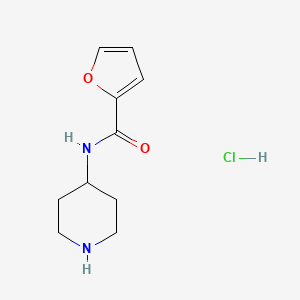
![3-[2-(4-Methoxyphenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine](/img/structure/B1453082.png)
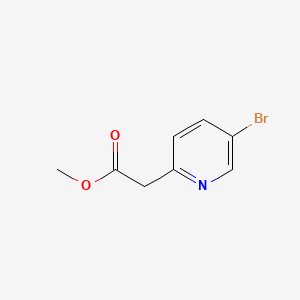
![5-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1453088.png)
![8-((Benzyloxy)carbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1453090.png)

